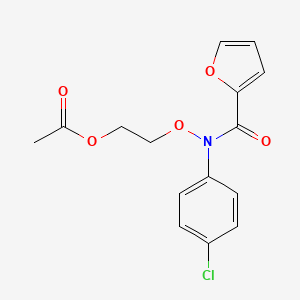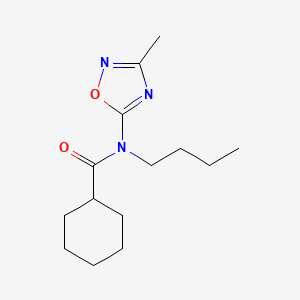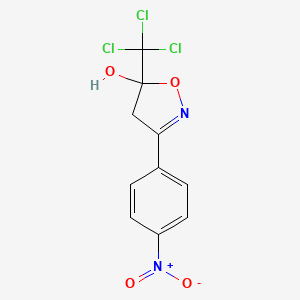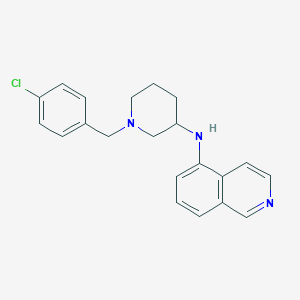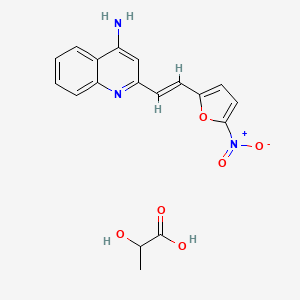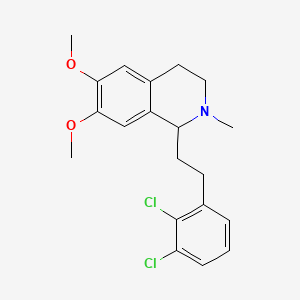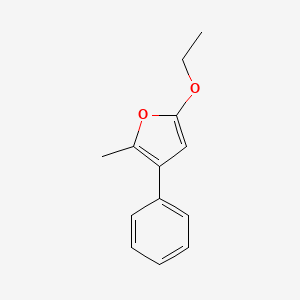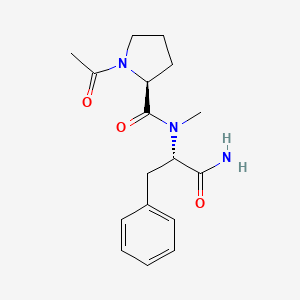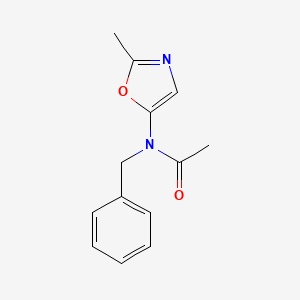![molecular formula C11H9NO4 B12895998 N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide CAS No. 54819-23-7](/img/structure/B12895998.png)
N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide typically involves the reaction of (S)-2,5-dioxotetrahydrofuran-3-yl acetic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- (S)-2,5-Dioxotetrahydrofuran-3-yl acetate
- (2,5-Dioxotetrahydrofuran-3-yl)acetic acid
Comparison: (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical properties and biological activities. Compared to (S)-2,5-Dioxotetrahydrofuran-3-yl acetate, it has a higher potential for forming hydrogen bonds, which can enhance its binding affinity to biological targets. Additionally, the benzamide group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
54819-23-7 |
|---|---|
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
N-[(3S)-2,5-dioxooxolan-3-yl]benzamide |
InChI |
InChI=1S/C11H9NO4/c13-9-6-8(11(15)16-9)12-10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,14)/t8-/m0/s1 |
InChI-Schlüssel |
YSVIOFKUOBVJII-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)OC1=O)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C(=O)OC1=O)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


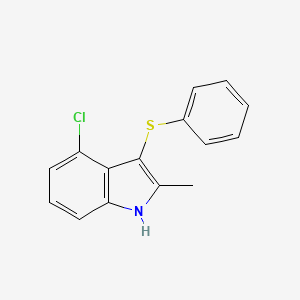
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
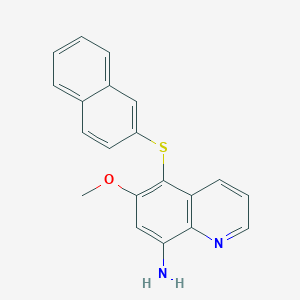
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
